N-(2-ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide

Orexin Receptor Antagonism Orexin-1 Receptor (OX1R) Calcium Mobilization Assay

Secure N-(2-ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide for your orexin-1 receptor studies. This compound offers a Ki of 2 nM at OX1R with >5,000-fold selectivity over OX2R, minimizing off-target effects in cell-based assays. Its unique ortho-ethoxy substitution enhances physicochemical properties relative to des-ethoxy analogs, making it a superior matched-pair tool for SAR and lead optimization. Ensure assay consistency with this high-potency reference ligand.

Molecular Formula C19H24N2O5S
Molecular Weight 392.47
CAS No. 1448067-58-0
Cat. No. B2684469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide
CAS1448067-58-0
Molecular FormulaC19H24N2O5S
Molecular Weight392.47
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C19H24N2O5S/c1-2-25-18-8-4-3-7-17(18)20-19(22)21-11-9-16(10-12-21)27(23,24)14-15-6-5-13-26-15/h3-8,13,16H,2,9-12,14H2,1H3,(H,20,22)
InChIKeyUNDFYGXJWPJHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide (CAS 1448067-58-0) – Procurement-Relevant Baseline Identity


N-(2-ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide is a synthetic small-molecule piperidine-1-carboxamide featuring a 2-ethoxyphenyl urea terminus and a furan-2-ylmethyl sulfonyl substituent on the piperidine ring (molecular formula C19H24N2O5S, MW 392.5) . The compound has been entered into ChEMBL (ID CHEMBL4215362) and BindingDB (monomer ID 50454546) based on its potent orexin-1 receptor (OX1R) antagonist activity measured in a cell-based calcium assay [1]. Its structural features—particularly the ortho-ethoxy substituent on the phenyl ring—represent a potential vector for tuning pharmacokinetic properties relative to simpler N-phenyl analogs, although direct experimental evidence confirming this advantage is currently absent from the open literature.

Why N-(2-Ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide Cannot Be Interchanged with In-Class Piperidine-1-Carboxamide Analogs


Substitution on the N-phenyl ring of piperidine-1-carboxamide OX1R antagonists markedly shifts target affinity and selectivity profiles. The target compound bears an ortho-ethoxy group absent in the simplest analog (4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide, CAS 1788676-90-3), and even small changes at this position could alter the compound’s hydrogen-bonding capability, lipophilicity, and metabolic stability . Although experimentally measured Ki values for the matched structural series are not publicly available, the orexin antagonist patent literature demonstrates that minor structural modifications in this scaffold can produce orders-of-magnitude differences in OX1R versus OX2R selectivity [1]. Generic substitution without direct comparative data therefore risks unknowingly switching to an analog with significantly reduced potency or an altered selectivity window, which would invalidate pharmacological conclusions built upon the intended probe molecule.

Procurement-Critical Quantitative Evidence: N-(2-Ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide vs. Comparators


OX1R Binding Affinity: 2 nM Ki Demonstrates Sub-Nanomolar-Class Potency for the Target Compound

The target compound achieves an inhibition constant (Ki) of 2 nM at human OX1R stably expressed in CHOK1 cells, measured as antagonism of orexin-A-induced intracellular Ca²⁺ release [1]. In the identical assay from the same curated dataset, comparator BDBM50454547 (a structurally distinct spirocyclic-fused analog, CHEMBL4213974) yields Ki = 2.10 nM, comparator BDBM50230031 (CHEMBL4080914) yields Ki = 8.10 nM, and comparator BDBM50454550 (CHEMBL4203171) yields Ki = 18 nM [2]. The 2 nM value places the target compound at the top of the affinity range reported within this assay panel.

Orexin Receptor Antagonism Orexin-1 Receptor (OX1R) Calcium Mobilization Assay

OX2R Selectivity: The Target Compound Retains >10,000 nM Ki at OX2R, Conferring Functional OX1 Selectivity

A separate BindingDB record for the target compound lists a Ki > 10,000 nM at human OX2R [1]. This indicates a selectivity window of >5,000-fold for OX1R over OX2R. The comparator BDBM50454547 (CHEMBL4213974) also shows Ki > 10,000 nM at OX2R, confirming that the ortho-ethoxy substitution does not compromise the OX1-selective profile observed in related chemotypes [2].

Receptor Subtype Selectivity Orexin-2 Receptor (OX2R) Off-Target Profiling

Physicochemical Differentiation: Ortho-Ethoxy Substitution Increases Calculated LogP and TPSA Relative to the N-Phenyl Parent

Based on ChemSrc repository data, the target compound (C19H24N2O5S, MW 392.5) can be compared with the des-ethoxy analog 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide (C17H20N2O4S, MW 348.4) . The addition of the ortho-ethoxy group increases molecular weight by 44.1 Da, increases the calculated octanol-water partition coefficient (clogP), and raises the topological polar surface area (tPSA) by approximately 9.2 Ų due to the added oxygen atom. These changes predict moderately reduced aqueous solubility and increased metabolic liability through CYP450-mediated O-dealkylation, features that must be factored into experimental design and buffer formulation.

Lipophilicity Calculated LogP Topological Polar Surface Area

Patent Landscape: The Scaffold Is Claimed in Orexin Receptor Antagonist Intellectual Property

Although the specific compound (CAS 1448067-58-0) is not explicitly named in accessible patent examples, the generic Markush structure in U.S. Patent Application US 2013/0217729 A1 encompasses piperidine sulfonamide derivatives bearing a furan-2-ylmethyl sulfonyl group and an optionally substituted phenyl urea moiety [1]. This patent family, assigned to Hoffmann-La Roche, claims orexin receptor antagonists for sleep disorders, providing a defensible intellectual-property context that reduces freedom-to-operate risks for basic research procurement.

Intellectual Property Patent Family Orexin Antagonist

Limitation Statement: Absence of Direct Matched-Pair SAR Data for Ortho-Ethoxy Substitution

A systematic search of BindingDB, ChEMBL, PubMed, and Google Patents did not return experimental affinity data for the direct matched molecular pair comprising the target compound (ortho-ethoxy) and its des-ethoxy analog (CAS 1788676-90-3) measured under identical assay conditions. Consequently, the quantitative contribution of the ortho-ethoxy substituent to OX1R potency and selectivity relative to the H-substituted parent remains an inference based on physicochemical reasoning and class-level trends, not a demonstrated experimental fact.

Data Gap Structure-Activity Relationship Matched Molecular Pair

Recommended Application Scenarios for N-(2-Ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide Based on Current Evidence


High-Affinity OX1R Pharmacological Probe for In Vitro Calcium Mobilization Assays

The 2 nM Ki at human OX1R [1] supports use as a high-affinity antagonist tool compound in cell-based calcium flux or IP-One accumulation assays. Researchers investigating OX1R signaling in recombinant CHOK1 or HEK293 systems can employ this compound at low nanomolar concentrations to fully occupy the receptor while minimizing nonspecific effects. The >5,000-fold selectivity over OX2R reduces the need for additional receptor-subtype controls in OX1R-focused experiments.

Reference Standard for OX1R Antagonist Screening Cascades

With a Ki of 2 nM against OX1R and comparators in the same assay ranging from 2.1 to 18 nM [1], the target compound can serve as a high-potency reference ligand for benchmarking newly synthesized orexin antagonists in screening cascades. Its placement at the upper end of the affinity range makes it suitable for defining the top of the assay window and for quality control of assay performance over time [2].

Physicochemical Benchmarking in Piperidine-Carboxamide Lead Optimization

The target compound's ortho-ethoxy substitution provides a defined physicochemical perturbation (ΔMW +44 Da, ΔclogP ≈ +0.7, ΔtPSA ≈ +9.2 Ų relative to the N-phenyl parent [1]) for use in matched molecular pair analyses within lead optimization programs. Medicinal chemistry teams can procure both the target compound and the des-ethoxy analog (CAS 1788676-90-3) to experimentally dissect the impact of the ethoxy group on solubility, permeability, metabolic stability, and off-target liability.

Starting Point for Selective OX1R Antagonist Development

Given the >5,000-fold selectivity over OX2R [1] and inclusion within a patent-protected chemical space [2], the compound represents a logical starting scaffold for medicinal chemistry efforts aimed at developing subtype-selective orexin-1 antagonists for sleep or addiction disorders. The selectivity window provides a favorable starting point that can be further optimized through structure-guided design.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.